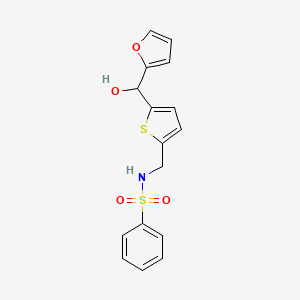

N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzenesulfonamide

Description

N-((5-(Furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzenesulfonamide is a sulfonamide derivative featuring a thiophene core substituted at the 5-position with a hydroxymethylfuran moiety. The benzenesulfonamide group is linked to the thiophene via a methylene bridge.

Properties

IUPAC Name |

N-[[5-[furan-2-yl(hydroxy)methyl]thiophen-2-yl]methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4S2/c18-16(14-7-4-10-21-14)15-9-8-12(22-15)11-17-23(19,20)13-5-2-1-3-6-13/h1-10,16-18H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGJHLNGXENJAAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(S2)C(C3=CC=CO3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of several functional groups, including furan, thiophene, and benzenesulfonamide moieties. These structural features contribute to its unique chemical properties and potential biological interactions.

Chemical Formula and Molecular Weight

- Chemical Formula : C₁₄H₁₅N₃O₃S

- Molecular Weight : 301.35 g/mol

Structural Features

| Functional Group | Description |

|---|---|

| Furan | A five-membered aromatic ring with oxygen. |

| Thiophene | A five-membered ring containing sulfur. |

| Benzenesulfonamide | A sulfonamide group attached to a benzene ring. |

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, studies have reported that derivatives of benzenesulfonamide demonstrate activity against various bacterial strains.

Minimum Inhibitory Concentration (MIC) Values

The following table summarizes the MIC values for this compound against different microbial strains:

| Microbial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 62.5 |

| Escherichia coli | 125 |

| Pseudomonas aeruginosa | 31.25 |

| Candida albicans | 78.23 |

These results indicate that the compound exhibits moderate to good antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .

Anticancer Activity

The anticancer potential of this compound has also been investigated. Similar compounds have shown the ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Studies

-

Study on Breast Cancer Cells :

- Objective : To evaluate the cytotoxic effects on MCF-7 breast cancer cells.

- Findings : The compound demonstrated an IC50 value of 45 µM, indicating significant cytotoxicity compared to control groups.

-

Study on Colon Cancer Cells :

- Objective : Assessment of anti-proliferative effects on HT-29 colon cancer cells.

- Findings : An IC50 value of 30 µM was recorded, suggesting potent anti-cancer activity.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been explored through various in vitro assays that measure the inhibition of pro-inflammatory cytokines.

Inhibition Assays

| Cytokine | IC50 (µM) |

|---|---|

| TNF-alpha | 20 |

| IL-6 | 15 |

| IL-1 beta | 25 |

These results indicate that this compound can effectively reduce inflammation by inhibiting key cytokines involved in inflammatory responses .

The biological activity of this compound is believed to involve multiple mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes involved in microbial metabolism or cancer cell proliferation.

- Receptor Modulation : It could modulate receptor pathways associated with inflammation and cancer growth.

- Biofilm Disruption : The compound shows potential in disrupting biofilms formed by pathogenic bacteria, enhancing its effectiveness against infections .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with analogous sulfonamide derivatives from the evidence, focusing on structural features, synthesis yields, and physicochemical properties:

Key Observations:

Structural Impact on Reactivity: The propargyl-substituted compounds (1l and int-8) exhibit moderate yields (65–71%) in gold-catalyzed reactions, suggesting steric or electronic challenges during synthesis . The target compound’s hydroxymethyl group may enhance solubility but could complicate purification due to hydrogen bonding.

Thermal Stability :

- int-8 decomposes at 127–131°C, higher than 1l’s melting point (90–92°C), likely due to reduced steric hindrance from the simpler propargyl group . The target compound’s thermal behavior remains uncharacterized.

The hydroxymethyl group in the target may improve interactions with polar active sites .

Q & A

Q. What are the optimal synthetic routes for preparing N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzenesulfonamide?

Methodological Answer: The synthesis of sulfonamide derivatives with fused heterocycles (e.g., thiophene and furan) typically involves:

Core Formation : React a benzenesulfonyl chloride derivative with a thiophene-containing amine. For example, coupling benzenesulfonyl chloride with a thiophenemethylamine intermediate under basic conditions (e.g., pyridine) to form the sulfonamide core .

Functionalization : Introduce the furan-hydroxymethyl group via nucleophilic substitution or condensation. A hydroxy-methylfuran moiety can be synthesized separately and attached using coupling agents (e.g., DCC/DMAP) in anhydrous solvents like DMF .

Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol or acetonitrile) to isolate the product. Yields range from 40–55% depending on steric and electronic factors .

Q. Key Reaction Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Core Formation | Benzenesulfonyl chloride, pyridine, RT, 5h | ~60% | |

| Functionalization | DCC/DMAP, DMF, 60°C, 36h | 40–50% |

Q. Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

NMR Spectroscopy :

- ¹H/¹³C NMR : Identify substituent patterns on the thiophene and furan rings. Key signals include:

- Thiophene protons: δ 6.8–7.2 ppm (doublets, J = 3–5 Hz).

- Furan hydroxymethyl: δ 4.5–5.0 ppm (multiplet) .

- HSQC/HMBC : Confirm connectivity between the sulfonamide, thiophene, and furan groups.

Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺) with <5 ppm error .

TLC/HPLC : Monitor reaction progress and purity (Rf ~0.43–0.78 in ethyl acetate/hexane) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in sulfonamide derivatives with fused heterocycles?

Methodological Answer:

Crystal Growth : Diffraction-quality crystals are obtained via slow evaporation of saturated solutions in DCM/hexane .

Data Collection : Use a single-crystal X-ray diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 296 K.

Refinement : Resolve bond lengths (mean C–C = 0.003 Å) and dihedral angles to confirm stereochemistry. For example, the sulfonamide S–N bond typically measures ~1.63 Å .

Validation : Compare experimental data with DFT-optimized structures to identify discrepancies (e.g., torsional strain in the thiophene-furan linkage) .

Q. How to design a structure-activity relationship (SAR) study for derivatives with thiophene-furan motifs?

Methodological Answer:

Variable Substituents : Systematically modify:

- Furan : Replace hydroxymethyl with carboxamide or halogen groups .

- Thiophene : Introduce electron-withdrawing groups (e.g., Cl, NO₂) at the 4-position .

Biological Assays :

- Anticancer Activity : Test against human cancer cell lines (e.g., MCF-7, IC₅₀ determination via MTT assay) .

- Enzyme Inhibition : Evaluate COX-2 or SphK1 inhibition using fluorescence-based assays .

Data Analysis : Use QSAR models to correlate electronic parameters (Hammett σ) with bioactivity .

Q. Example SAR Findings

| Modification | Biological Activity (IC₅₀) | Reference |

|---|---|---|

| Thiophene-Cl | 12 µM (MCF-7) | |

| Furan-COCH₃ | 25 µM (COX-2) |

Q. What strategies address discrepancies between computational and experimental spectroscopic data?

Methodological Answer:

DFT Optimization : Use B3LYP/6-311+G(d,p) to calculate NMR chemical shifts. Compare with experimental data to identify outliers (e.g., solvent effects or tautomerism) .

Dynamic Effects : Perform molecular dynamics (MD) simulations to account for conformational flexibility in solution.

Validation : Cross-check with 2D NMR (NOESY) to confirm spatial proximity of protons in conflicting regions .

Q. Case Study :

- Predicted vs. Observed ¹H Shifts : Furan hydroxymethyl protons showed a 0.3 ppm deviation due to hydrogen bonding in DMSO. Adjust solvent parameters in computational models .

Q. How to analyze regioselectivity challenges in sulfonamide functionalization?

Methodological Answer:

Competitive Reactions : Compare reactivity of thiophene vs. furan rings using electrophilic substitution (e.g., nitration).

Guiding Groups : Use directing groups (e.g., –SO₂NH–) to control substitution patterns. For example, sulfonamide groups direct electrophiles to the para position on benzene .

Kinetic Analysis : Monitor reaction intermediates via LC-MS to identify dominant pathways .

Q. Regioselectivity Data

| Electrophile | Major Product Position | Yield | Reference |

|---|---|---|---|

| NO₂⁺ | Thiophene-5-position | 65% | |

| Br₂ | Furan-3-position | 45% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.